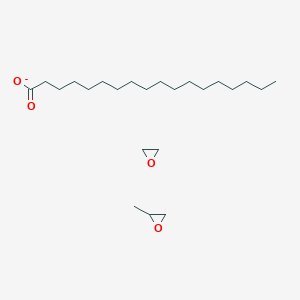

2-methyloxirane;octadecanoate;oxirane

Description

Properties

IUPAC Name |

2-methyloxirane;octadecanoate;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXANOHRNLAJJO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CC1CO1.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37231-60-0 | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Synthesis of Ethoxylated Propoxylated Stearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethoxylated propoxylated stearic acid, a non-ionic surfactant with broad applications in the pharmaceutical and chemical industries. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and key characterization techniques.

Introduction

Ethoxylated propoxylated stearic acid is a polyethylene glycol (PEG) and polypropylene glycol (PPG) ether of stearic acid. These non-ionic surfactants are valuable as emulsifiers, solubilizers, and formulation excipients due to their amphiphilic nature, which can be tailored by modifying the lengths of the hydrophilic (ethoxylated) and hydrophobic (propoxylated) chains. This guide focuses on the sequential synthesis involving the propoxylation of stearic acid followed by ethoxylation, a common industrial approach.

Synthesis Pathway

The synthesis of ethoxylated propoxylated stearic acid is typically a two-step process performed sequentially in the same reactor. The first step involves the propoxylation of stearic acid, followed by the ethoxylation of the resulting propoxylated intermediate. An alkaline catalyst, such as potassium hydroxide (KOH), is commonly used to facilitate both reactions.

The general reaction scheme is as follows:

-

Propoxylation: Stearic acid reacts with propylene oxide (PO) in the presence of a catalyst to form a propoxylated stearic acid.

-

Ethoxylation: The propoxylated stearic acid intermediate then reacts with ethylene oxide (EO) to form the final ethoxylated propoxylated stearic acid.

The order of alkoxylation is crucial; introducing the more hydrophobic propylene oxide first, followed by the hydrophilic ethylene oxide, can significantly influence the final properties of the surfactant.[1]

Experimental Protocols

Materials

-

Stearic Acid (C₁₈H₃₆O₂)

-

Propylene Oxide (C₃H₆O)

-

Ethylene Oxide (C₂H₄O)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)

-

Nitrogen (N₂) gas

-

Ethanol (solvent for initial dissolution)

-

Glacial Acetic Acid (for neutralization)

Synthesis Procedure

The following protocol describes a general procedure for the synthesis of ethoxylated propoxylated stearic acid in a laboratory setting. The molar ratios of stearic acid to propylene oxide and ethylene oxide can be varied to achieve the desired hydrophilic-lipophilic balance (HLB) and molecular weight.

Step 1: Propoxylation of Stearic Acid [2]

-

A high-pressure autoclave reactor is charged with stearic acid (e.g., 0.1 mol, 28.45 g) and a suitable solvent such as ethanol (e.g., 50 mL) to aid initial dissolution.[2]

-

An alkaline catalyst, such as potassium hydroxide (e.g., 1% by weight of the final product), is added to the reactor.[2]

-

The reactor is sealed and purged with nitrogen gas multiple times to ensure an inert atmosphere.[2]

-

The mixture is heated to a temperature of approximately 250°C for 30-60 minutes with stirring to remove any water content.[2]

-

The reactor is then cooled to the reaction temperature, typically between 120°C and 140°C.[2]

-

A predetermined amount of propylene oxide (e.g., 0.2 to 1.0 mol) is slowly introduced into the reactor while maintaining the temperature and pressure.[2]

-

The reaction is allowed to proceed for several hours (e.g., 5 hours) with constant stirring until the desired degree of propoxylation is achieved.[2]

Step 2: Ethoxylation of Propoxylated Stearic Acid

-

Following the completion of the propoxylation step, the reactor temperature is adjusted to the optimal range for ethoxylation, which is typically around 160°C.[3]

-

A predetermined amount of ethylene oxide is then slowly fed into the reactor.

-

The reaction is continued with stirring until the desired number of ethylene oxide units have been added. The reaction progress can be monitored by measuring the decrease in pressure.

-

After the reaction is complete, the reactor is cooled to below 100°C.

-

The catalyst is neutralized by the addition of an acid, such as glacial acetic acid.

-

The final product is then purified, which may involve filtration to remove the neutralized catalyst salts.

Data Presentation

The properties of ethoxylated propoxylated stearic acid are highly dependent on the molar ratios of propylene oxide and ethylene oxide used in the synthesis. The following tables summarize typical data obtained from the synthesis and characterization of these compounds.

| Stearic Acid:PO Molar Ratio | Molecular Weight ( g/mol ) |

| 1:2 | ~400 |

| 1:4 | ~517 |

| 1:6 | ~634 |

| 1:8 | ~751 |

| 1:10 | ~868 |

Table 1: Molecular Weight of Propoxylated Stearic Acid (PSAS) with Varying Propylene Oxide Ratios. [2]

| Product | Moles of EO | HLB Value | Appearance @ 25°C |

| STE-9 | 9 | 11.64 | Soft Solid |

| STE-12 | 12 | 13.00 | Colorless Soft Solid |

| PEG 40 Stearate | 40 | >13 | White to Light Tan Solid |

Table 2: Properties of Ethoxylated Stearic Acid with Varying Ethylene Oxide Content. [4][5]

Characterization Methods

A variety of analytical techniques are employed to characterize the structure and properties of the synthesized ethoxylated propoxylated stearic acid.

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule, confirming the formation of ether linkages and the presence of the ester group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the determination of the average number of ethoxy and propoxy units.

Chromatographic Methods

-

Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the polymer.[6]

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different oligomers present in the final product.[7]

Physicochemical Analysis

-

Acid Value Determination: Titration method used to quantify the amount of residual unreacted stearic acid.[2]

-

Ester Value Determination: Titration method used to confirm the formation of the ester linkage.[2]

-

Hydrophilic-Lipophilic Balance (HLB) Calculation: The HLB value, which indicates the emulsifying properties of the surfactant, can be calculated based on the molecular structure.[6]

Visualizations

Caption: Synthesis pathway of ethoxylated propoxylated stearic acid.

Caption: Experimental workflow for the synthesis of ethoxylated propoxylated stearic acid.

References

- 1. books.rsc.org [books.rsc.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. exelchemicals.com [exelchemicals.com]

- 5. aryanchemical.com [aryanchemical.com]

- 6. Tristar Intermediates Pvt. Ltd. - Ethoxylates: Stearic acid [tristarintermediates.org]

- 7. Determination of fatty alcohol ethoxylates and alkylether sulfates by anionic exchange separation, derivatization with a cyclic anhydride and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring-Opening Polymerization of Propylene Oxide and Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of cyclic ethers, particularly propylene oxide (PO) and ethylene oxide (EO), is a cornerstone of polymer chemistry, enabling the synthesis of a diverse array of polyethers with tailored properties. These polymers, including poly(propylene oxide) (PPO), poly(ethylene oxide) (PEO), and their copolymers, are integral to numerous applications, from industrial surfactants to advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the core principles of EO and PO polymerization, focusing on the underlying mechanisms, experimental protocols, and key characterization techniques.

Core Mechanisms of Ring-Opening Polymerization

The driving force behind the ROP of epoxides is the significant ring strain of the three-membered oxirane ring, which is approximately 110–115 kJ/mol for ethylene oxide.[4] This stored energy is released upon polymerization, making the process thermodynamically favorable. The polymerization can proceed through several distinct mechanisms, primarily categorized as anionic, cationic, and coordination polymerization.[1][4][5]

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a widely employed method for the synthesis of polyethers, particularly for producing well-defined block copolymers.[5][6] The process is initiated by a nucleophile, which attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.

Initiation: The reaction is typically initiated by strong nucleophiles such as alkali metal hydroxides (e.g., KOH), alkoxides (e.g., potassium tert-butoxide), or organometallic compounds.[4][6]

Propagation: The newly formed alkoxide anion then acts as a nucleophile, attacking another monomer molecule in a sequential, chain-growth manner.[5][7] This process continues until all the monomer is consumed.

A significant challenge in the anionic polymerization of propylene oxide is a chain transfer reaction to the monomer, where a proton is abstracted from the methyl group of PO. This leads to the formation of an unsaturated end-group and limits the achievable molecular weight.[4]

Cationic Ring-Opening Polymerization (CROP)

In cationic ROP, the polymerization is initiated by an electrophilic species, typically a Brønsted or Lewis acid.[8][9]

Initiation: The initiator protonates or coordinates to the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule.[10]

Propagation: The propagation proceeds via an SN2-type reaction where a monomer molecule attacks the activated, positively charged propagating chain end.[11] Cationic ROP can be more complex to control than anionic ROP due to the possibility of side reactions such as chain transfer and termination.

Coordination Ring-Opening Polymerization

Coordination polymerization, often employing catalysts like Ziegler-Natta or double metal cyanide (DMC) complexes, offers a high degree of control over the polymerization process, enabling the synthesis of high molecular weight and stereoregular polymers.[1][2]

Mechanism: The monomer coordinates to a metal center in the catalyst, which facilitates the nucleophilic attack by the growing polymer chain. This mechanism often leads to a higher degree of regioselectivity in the ring-opening of propylene oxide.[2] DMC catalysts, in particular, are highly active and allow for the production of polyether polyols with low levels of unsaturation.[5][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the ring-opening polymerization of propylene oxide and ethylene oxide, providing a comparative overview of different polymerization systems and their outcomes.

Table 1: Anionic Ring-Opening Polymerization of Propylene Oxide (PO)

| Initiator/Catalyst System | Temperature (°C) | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Potassium tert-butoxide | Room Temp | - | - | - | [8] |

| i-PrONa / i-Bu3Al | 20 | - | 1,500 - 15,000 | 1.05 - 1.15 | [4] |

| 18C6/KOAc | 21 | 265 | up to 20,000 | < 1.1 | [13] |

| Tetraoctylammonium bromide / i-Bu3Al | - | - | ~10,000 | - | [9] |

Table 2: Copolymerization of Ethylene Oxide (EO) and Propylene Oxide (PO)

| Polymerization Method | Catalyst | rEO | rPO | Reference |

| Monomer-activated AROP | iBu3Al | 6.4 | 0.16 | [14] |

| Conventional AROP | - | 2.8 | 0.25 | [14] |

| Heterogeneous DMC catalysis | DMC | 0.42 | 2.4 | [14] |

Table 3: Characterization of PEO-PPO Block Copolymers

| Copolymer | Mn ( g/mol ) | PDI (Mw/Mn) | PEO wt% | Reference |

| E75P30E75 (Poloxamer 188) | 8,400 | - | 80 | [8] |

| E140P44E140 | 14,600 | - | 80 | [8] |

| E64P37E64 | 7,800 | - | 70 | [8] |

| E101P56E101 | 12,100 | - | 70 | [8] |

| PPO(20,000)-b-PEO(56,000) | 76,000 | 1.20 | 73.7 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of PEO and PPO polymers.

Synthesis of PEO-PPO Diblock Copolymers via Anionic Polymerization[8]

Materials:

-

Propylene oxide (PO), high purity (>99.0%)

-

Ethylene oxide (EO), high purity (>99.0%)

-

Potassium tert-butoxide (initiator)

-

Tetrahydrofuran (THF), anhydrous

-

Acidic methanol (terminating agent)

-

18-crown-6 ether

Procedure:

-

Monomer and Solvent Purification: Purify THF by passing it through an alumina column. Ensure all monomers are of high purity.

-

Reaction Setup: Assemble all glassware and ensure it is flame-dried and cooled under an inert atmosphere (e.g., argon).

-

PPO Block Synthesis:

-

Dissolve potassium tert-butoxide in anhydrous THF in the reaction vessel.

-

Slowly add the desired amount of propylene oxide to the initiator solution at room temperature.

-

To achieve a narrow polydispersity and increase monomer conversion, 18-crown-6 ether can be added at a 2:1 molar ratio to the initiator.

-

Allow the polymerization to proceed for 48 hours.

-

-

PEO Block Synthesis:

-

Take an aliquot of the living PPO for characterization.

-

Reinitiate the living PPO chains with potassium naphthalenide at 40°C.

-

Introduce the desired amount of ethylene oxide to the reaction mixture.

-

Let the polymerization of EO proceed for 20 hours.

-

-

Termination and Purification:

-

Terminate the polymerization by adding acidic methanol (1:10 mixture of 37 wt% HCl in methanol).

-

Remove the potassium and crown ether complexes by repeated filtration and dissolution in fresh THF.

-

Further purify the final diblock copolymer by dialysis.

-

Characterization by Gel Permeation Chromatography (GPC)[16]

Instrumentation:

-

GPC/SEC system equipped with a refractive index (RI) detector.

-

Set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

Procedure:

-

Solvent Preparation: Use a suitable eluent in which the polymer is soluble, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and ensure it is filtered and degassed.

-

Sample Preparation: Dissolve a small amount of the polymer sample in the eluent to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter.

-

Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or PEO standards).

-

Analysis: Inject the prepared sample solution into the GPC system. The RI detector will measure the concentration of the polymer as it elutes from the columns.

-

Data Processing: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample.

Characterization by ¹H NMR Spectroscopy[17][18]

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Spectral Analysis:

-

For PPO, identify the characteristic signals: methyl protons (~1.1 ppm), methine proton (~3.4 ppm), and methylene protons (~3.6 ppm).

-

For PEO, identify the characteristic signal of the methylene protons (~3.65 ppm).

-

For PEO-PPO copolymers, the composition can be determined by integrating the characteristic proton signals of the PEO and PPO blocks.

-

Characterization by MALDI-TOF Mass Spectrometry[19][20]

Instrumentation:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

Procedure:

-

Sample Preparation:

-

Matrix Selection: Choose a suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).

-

Cationizing Agent: Select an appropriate cationizing agent (e.g., sodium iodide or silver trifluoroacetate) to facilitate the ionization of the polymer chains.

-

Solution Preparation: Prepare separate solutions of the polymer, matrix, and cationizing agent in a suitable solvent like THF.

-

Spotting: Mix the solutions and spot a small amount onto the MALDI target plate. Allow the solvent to evaporate, co-crystallizing the polymer with the matrix and cationizing salt.

-

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific degree of polymerization. This allows for the determination of the absolute molecular weight distribution, end-group analysis, and verification of the block copolymer structure.

Visualizing Polymerization Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and a general experimental workflow for the ring-opening polymerization of epoxides.

Caption: Anionic ring-opening polymerization of propylene oxide.

Caption: Cationic ring-opening polymerization of ethylene oxide.

Caption: General workflow for block copolymer synthesis.

Conclusion

The ring-opening polymerization of propylene oxide and ethylene oxide provides a versatile platform for the synthesis of a wide range of polyethers with precisely controlled architectures and functionalities. A thorough understanding of the underlying polymerization mechanisms—anionic, cationic, and coordination—is crucial for designing synthetic strategies to achieve desired polymer properties. This guide has provided an in-depth overview of these mechanisms, supported by quantitative data and detailed experimental protocols for synthesis and characterization. For researchers and professionals in drug development and materials science, mastering these techniques is essential for innovating and advancing the applications of these remarkable polymers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PEO-PPO diblock copolymers protect myoblasts from hypo-osmotic stress in vitro dependent on copolymer size, composition, and architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Item - Reaction kinetics of direct gas-phase propylene epoxidation on Au/TS-1 catalysts - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 12. Zeigler natta polymerisation | PPTX [slideshare.net]

- 13. orbi.umons.ac.be [orbi.umons.ac.be]

- 14. The poly(propylene oxide-co-ethylene oxide) gradient is controlled by the polymerization method: determination of reactivity ratios by direct comparison of different copolymerization models - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyloxirane; Octadecanoate; Oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical entity identified as "2-methyloxirane;octadecanoate;oxirane". This substance is understood to be a complex mixture or polymer, often referred to by synonyms such as "Stearic acid, ethoxylated, propoxylated" and "Oxirane, methyl-, polymer with oxirane, octadecanoate". As such, its properties can vary depending on the degree of polymerization and the molar ratio of its constituent parts. The information presented herein is a consolidation of available data from chemical databases and suppliers.

Chemical Identity and Structure

The name "2-methyloxirane;octadecanoate;oxirane" suggests a substance composed of three main building blocks:

-

2-Methyloxirane (Propylene Oxide): A chiral epoxide.

-

Octadecanoate (Stearate): The conjugate base of octadecanoic acid (stearic acid), a saturated fatty acid.

-

Oxirane (Ethylene Oxide): The simplest epoxide.

The common synonyms indicate that this is likely a polymeric structure where ethylene oxide and propylene oxide form a polyether chain, which is then esterified with stearic acid. The sequence and ratio of the oxirane and 2-methyloxirane units can vary, leading to a range of products with different properties.

Due to the polymeric and mixture nature of this substance, multiple CAS Numbers and molecular formulas have been reported. The most frequently cited are presented below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| PubChem CID | 171408 | [1] |

| CAS Number | 51668-30-5 | [2][3] |

| Molecular Formula | C41H82O6 (for CID 171408)[1] | PubChem |

| C23H46O4 (for CAS 51668-30-5)[2][3] | ChemSrc, LookChem | |

| Molecular Weight | 671.1 g/mol (for CID 171408)[1] | PubChem |

| 386.609 g/mol (for CAS 51668-30-5)[2][3] | ChemSrc, LookChem | |

| Synonyms | Stearic acid, ethoxylated, propoxylated; Oxirane, methyl-, polymer with oxirane, octadecanoate | [2] |

Physicochemical Properties

The quantitative physicochemical data available for the substance associated with CAS Number 51668-30-5 are summarized in the table below. It is important to note that these values may represent a specific grade or batch of the material.

Table 2: Physicochemical Data

| Property | Value | Conditions | Source |

| Boiling Point | 359.4 °C | at 760 mmHg | [2][3] |

| Flash Point | 162.4 °C | [2][3] | |

| LogP | 6.75420 | [2][3] | |

| PSA (Polar Surface Area) | 62.36000 Ų | [2][3] | |

| Exact Mass | 386.34000 u | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not publicly available in the searched literature. However, standard methodologies for these measurements are well-established and would likely follow general procedures as outlined below.

Boiling Point Determination: The boiling point is likely determined using a standard method such as ASTM D1120. This involves heating the liquid in a flask equipped with a thermometer and a reflux condenser and observing the temperature at which the liquid boils under atmospheric pressure. For higher boiling points, distillation under reduced pressure might be employed, and the boiling point at atmospheric pressure is then extrapolated.

Flash Point Determination: The flash point is typically measured using either a closed-cup (e.g., Pensky-Martens closed-cup tester, ASTM D93) or an open-cup (e.g., Cleveland open-cup tester, ASTM D92) method. A sample is heated at a controlled rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite.

Conceptual Synthesis Workflow

Given the structure implied by its name and synonyms, a logical synthesis pathway would involve the polymerization of the epoxides followed by esterification. This is a conceptual workflow and may not represent the actual industrial manufacturing process.

Caption: Conceptual synthesis workflow.

Safety and Handling

Safety data sheets for similar polymeric substances indicate that they are generally of low acute toxicity. However, standard laboratory safety precautions should always be observed. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area. In case of contact with eyes or skin, rinse thoroughly with water. For detailed safety information, it is crucial to consult the specific safety data sheet (SDS) provided by the supplier for the particular product being used.

Conclusion

"2-methyloxirane;octadecanoate;oxirane" is a complex polymeric substance rather than a discrete molecule. Its physicochemical properties are dependent on the specific manufacturing process and the resulting polymer chain length and composition. The data presented in this guide, primarily associated with CAS Number 51668-30-5, provides a general characterization. Researchers and developers should always refer to the certificate of analysis and safety data sheet for the specific material they are using to obtain the most accurate and relevant information. No information regarding biological activity or signaling pathways was found, which is consistent with its likely application as an industrial polymer or surfactant.

References

A Technical Guide to the Micelle Formation of Amphiphilic Block Copolymers in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the self-assembly of amphiphilic block copolymers into micelles within an aqueous environment. It provides a comprehensive overview of the thermodynamic driving forces, factors influencing micellization, and key characterization techniques. This guide is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering both theoretical understanding and practical experimental guidance.

Introduction to Amphiphilic Block Copolymer Micelles

Amphiphilic block copolymers are macromolecules composed of at least two distinct polymer chains (blocks) with differing affinities for a solvent. In aqueous solutions, these copolymers self-assemble into core-shell structures known as micelles.[1] The hydrophobic blocks, which are poorly soluble in water, form the core of the micelle, creating a microenvironment capable of encapsulating hydrophobic drugs.[2] The hydrophilic blocks form the outer shell, or corona, which interfaces with the aqueous medium, providing stability to the micellar structure.[1]

The unique architecture of these micelles, typically in the size range of 10-100 nm, makes them highly attractive as nanocarriers for the delivery of poorly water-soluble drugs.[3] The hydrophilic shell can also be functionalized to achieve targeted drug delivery.

Thermodynamics of Micelle Formation

The formation of micelles is a thermodynamically driven process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the block copolymer chains exist as individual unimers in the solution. As the concentration increases to the CMC, the hydrophobic blocks aggregate to minimize their contact with water, a process driven by an increase in the entropy of the system due to the release of ordered water molecules surrounding the hydrophobic chains.

The Gibbs free energy of micellization (ΔG_m) is a key thermodynamic parameter that describes the spontaneity of the process. It is related to the enthalpy (ΔH_m) and entropy (ΔS_m) of micellization by the following equation:

ΔG_m = ΔH_m - TΔS_m

A negative ΔG_m indicates that micelle formation is a spontaneous process.

Factors Influencing Micelle Formation

Several factors can influence the CMC and the resulting micelle characteristics, such as size, morphology, and stability:

-

Copolymer Composition and Architecture: The relative lengths of the hydrophilic and hydrophobic blocks play a crucial role. Longer hydrophobic blocks generally lead to a lower CMC and larger micelles. The architecture of the copolymer (e.g., diblock, triblock, or graft) also affects the self-assembly process.

-

Molecular Weight: Higher molecular weight copolymers tend to have lower CMCs.

-

Solvent Properties: The nature of the aqueous medium, including pH, ionic strength, and the presence of additives, can significantly impact micelle formation.

-

Temperature: Temperature can affect the solubility of the polymer blocks and thus influence the CMC. For some copolymers, a critical micelle temperature (CMT) is observed, below which micellization does not occur.

Quantitative Data on Block Copolymer Micelles

The following tables summarize key quantitative data for commonly studied amphiphilic block copolymers.

Table 1: Critical Micelle Concentration (CMC) of Various Block Copolymers

| Block Copolymer | Method | Temperature (°C) | CMC (mg/L) | Reference |

| Pluronic F127 | Isothermal Titration Calorimetry | 25 | 340 | [4][5] |

| Pluronic F127 | Isothermal Titration Calorimetry | 40 | 20 | [4][5] |

| Pluronic F68 | Isothermal Titration Calorimetry | 25 | 600-1000 | [4] |

| mPEG-PCL (2-5 kDa) | Fluorescence Spectroscopy | Room Temperature | 4.8 | [6] |

| mPEG-PCL (5-5 kDa) | Fluorescence Spectroscopy | Room Temperature | 2.9 | [6] |

| mPEG-PCL (5-10 kDa) | Fluorescence Spectroscopy | Room Temperature | 1.8 | [6] |

| mPEG-(PCL)2 (Y-shaped) | Not Specified | Not Specified | 43.7 | [7] |

| DOX-Hyd-PLA-PEG-FOL | Not Specified | Not Specified | 9.55 | [8] |

| PEGME-b-PDS | Fluorescence Spectroscopy | Not Specified | 47 | [9] |

Table 2: Micelle Size of Various Block Copolymers

| Block Copolymer | Method | Micelle Size (nm) | Polydispersity Index (PDI) | Reference |

| mPEG-PCL (2-2 kDa) | Dynamic Light Scattering | 36.1 | Not Specified | [6] |

| mPEG-PCL (2-5 kDa) | Dynamic Light Scattering | 52.9 | 0.164 | [6] |

| mPEG-PCL (5-5 kDa) | Dynamic Light Scattering | 67.8 | 0.159 | [6] |

| mPEG-PCL (5-10 kDa) | Dynamic Light Scattering | 79.9 | 0.157 | [6] |

| mPEG-(PCL)2 (Y-shaped) | Not Specified | 95.1 (empty), 21.4 (DOX-loaded) | Not Specified | [7] |

| DOX-Hyd-PLA-PEG-FOL | Not Specified | 188 (targeted), 182 (non-targeted) | Not Specified | [8] |

| PEG-PCL (DOX-loaded) | Dynamic Light Scattering | 36 | Not Specified | [10] |

Table 3: Drug Loading in Block Copolymer Micelles

| Block Copolymer | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Reference |

| PLA-PEG-FA | Doxorubicin | 5.14 (at 10:1 polymer:drug ratio) | Not Specified | [11] |

| PEG-PCL | Doxorubicin | 4.41 | 17.65 | [12] |

| mPEG-(PCL)2 (Y-shaped) | Doxorubicin | Not Specified | 22.3 | [7] |

| PEG-PCL | Doxorubicin | 12.6 | 48.15 | [10] |

| DOX-Hyd-PLA-PEG-FOL | Doxorubicin | 39.6 (molar percent) | Not Specified | [8] |

Experimental Protocols for Micelle Characterization

Accurate characterization of block copolymer micelles is crucial for their application in drug delivery. The following sections provide detailed methodologies for key experimental techniques.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.

Materials:

-

Amphiphilic block copolymer

-

Pyrene

-

Acetone (spectroscopic grade)

-

Deionized water

-

Volumetric flasks

-

Micropipettes

-

Fluorescence spectrophotometer

Protocol:

-

Prepare a stock solution of pyrene in acetone (e.g., 1.7 x 10⁻² M).[13]

-

Prepare a series of aqueous solutions of the block copolymer with varying concentrations, bracketing the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each copolymer solution to achieve a final pyrene concentration of approximately 6 x 10⁻⁶ M.[13] Ensure the acetone is completely evaporated before adding the aqueous copolymer solution.

-

Allow the solutions to equilibrate for at least 3 hours.[13]

-

Measure the fluorescence emission spectra of each solution using an excitation wavelength of 340 nm.[13] Record the intensities at the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

Plot the ratio of the fluorescence intensities (I₁/I₃) against the logarithm of the copolymer concentration.

-

The CMC is determined from the inflection point of this plot, which can be found by the intersection of the two linear portions of the curve.

Measurement of Micelle Size using Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

Materials:

-

Micellar solution

-

Deionized water or appropriate buffer (filtered through a 0.22 µm filter)

-

DLS instrument

-

Cuvettes

Protocol:

-

Prepare the micellar solution at a concentration above the CMC. It is crucial to filter the sample through a syringe filter (e.g., 0.45 µm) to remove dust and large aggregates.[14]

-

Dilute the sample with filtered deionized water or buffer to an appropriate concentration. The optimal concentration should be determined by serial dilution to avoid multiple scattering effects.[14]

-

Transfer the sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C) for at least 10-15 minutes.[14]

-

Set the measurement parameters on the instrument, including the scattering angle (commonly 90° or 173°), laser wavelength, and solvent viscosity and refractive index.

-

Perform the measurement. The instrument's software will typically provide the z-average hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Visualization of Micelles using Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the micelles.

Materials:

-

Micellar solution

-

TEM grid (e.g., carbon-coated copper grid)

-

Staining agent (e.g., uranyl acetate or phosphotungstic acid), if necessary

-

Filter paper

-

Transmission Electron Microscope

Protocol:

-

Prepare the micellar solution at a suitable concentration.

-

Place a drop of the micellar solution onto the surface of a TEM grid.

-

Allow the sample to adsorb for a few minutes.

-

Blot off the excess liquid using a piece of filter paper.

-

(Optional) Negative Staining: If the contrast is low, a drop of a negative staining solution (e.g., 1% uranyl acetate) can be applied to the grid for a short period (e.g., 30-60 seconds) and then blotted off. This technique stains the background, leaving the micelles with lower electron density.

-

Allow the grid to air-dry completely.

-

Examine the sample in the TEM at an appropriate accelerating voltage.

-

Capture images to analyze the size, shape, and distribution of the micelles.

Visualizing Key Processes in Micellar Drug Delivery

Graphviz diagrams are used below to illustrate fundamental concepts and workflows related to amphiphilic block copolymer micelles.

References

- 1. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rug.nl [rug.nl]

- 3. Polymeric Micelles: Nanocarriers for Cancer-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03770F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Doxorubicin-conjugated PLA-PEG-Folate based polymeric micelle for tumor-targeted delivery: Synthesis and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Doxorubicin-loaded PEG-PCL copolymer micelles enhance cytotoxicity and intracellular accumulation of doxorubicin in adriamycin-resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CMC determination by fluorescence spectroscopy [bio-protocol.org]

- 14. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Determining the Molecular Weight of PEO-PPO Copolymers: A Technical Guide to Gel Permeation Chromatography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices for determining the molecular weight of polyethylene oxide-polypropylene oxide (PEO-PPO) block copolymers, commonly known as Pluronics®, using Gel Permeation Chromatography (GPC), also referred to as Size Exclusion Chromatography (SEC). Understanding the molecular weight and its distribution is critical for predicting the physicochemical properties and performance of these polymers in various applications, including drug delivery systems.

Introduction to GPC for PEO-PPO Copolymer Analysis

Gel Permeation Chromatography is a powerful analytical technique that separates molecules based on their hydrodynamic volume, or size in solution.[1][2] A polymer sample is dissolved in a suitable solvent and passed through a column packed with porous beads.[1][3] Larger molecules, which are excluded from the pores, travel a shorter path and elute first.[1][4] Smaller molecules can diffuse into the pores, resulting in a longer retention time.[1][4] By calibrating the system with standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined.[5] This allows for the calculation of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[1][6]

Experimental Protocol

A successful GPC analysis of PEO-PPO copolymers requires careful consideration of several experimental parameters. The following protocol outlines the key steps and considerations.

Sample Preparation

Proper sample preparation is crucial to obtain accurate and reproducible results.

-

Concentration: Samples are typically prepared at a concentration of 1-2 mg/mL.[7] For higher molecular weight polymers, a lower concentration (e.g., 1 mg/mL) is recommended, while lower molecular weight polymers can be prepared at a higher concentration (e.g., 2 mg/mL).[7]

-

Dissolution: The chosen solvent should be a good solvent for the PEO-PPO copolymer. High-performance liquid chromatography (HPLC) grade solvents are recommended to minimize impurities.[7] The polymer should be allowed to dissolve slowly with gentle agitation.[5] Avoid vigorous shaking or sonication, which can cause mechanical degradation of high molecular weight polymer chains.[5] A minimum dissolution time of one hour is recommended, with overnight dissolution being preferable to ensure complete solubilization.[7]

-

Filtration: After complete dissolution, the sample solution must be filtered through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter that could clog the GPC column.[7]

GPC System and Operating Conditions

The choice of GPC system components and operating conditions will depend on the specific PEO-PPO copolymer and the desired information.

Table 1: Typical GPC Operating Conditions for PEO-PPO Copolymers

| Parameter | Organic GPC | Aqueous GPC |

| Mobile Phase | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Water with buffer (e.g., phosphate buffer) or salt (e.g., NaNO₃) |

| Columns | Polystyrene-divinylbenzene (PS-DVB) columns (e.g., Phenogel)[8][9] | Hydrophilic packing (e.g., Agilent PL aquagel-OH)[10] |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Temperature | Ambient or elevated (e.g., 30-40 °C) to reduce solvent viscosity[9] | Ambient or controlled temperature |

| Detector | Refractive Index (RI) Detector, UV Detector (if applicable) | Refractive Index (RI) Detector |

| Injection Volume | 20 - 100 µL | 20 - 100 µL |

Calibration

Accurate molecular weight determination relies on a proper calibration of the GPC system.

-

Calibration Standards: Narrow molecular weight distribution standards are used to create a calibration curve that plots the logarithm of molecular weight versus retention time.[4] For organic GPC, polystyrene standards are commonly used.[1] For aqueous GPC, polyethylene glycol (PEG) or polyethylene oxide (PEO) standards are more appropriate.[11]

-

Universal Calibration: For copolymers like PEO-PPO, where the hydrodynamic volume may differ from that of the calibration standards, universal calibration can be employed. This method utilizes an online viscometer in conjunction with a concentration detector to create a calibration curve of log (intrinsic viscosity × molecular weight) versus retention volume, which is independent of the polymer type.[12]

Data Analysis and Interpretation

The raw data from the GPC experiment is a chromatogram showing detector response as a function of elution time.

-

Calibration Curve Generation: A calibration curve is generated by plotting the peak retention times of the narrow standards against the logarithm of their peak molecular weights (Mp).

-

Molecular Weight Calculation: The retention time of the PEO-PPO copolymer sample is used to determine its molecular weight at each point of the chromatogram using the calibration curve.

-

Average Molecular Weights and PDI: From the molecular weight distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are calculated.

Table 2: Molecular Weight Data for Common PEO-PPO Copolymers (Pluronics®)

| Pluronic® | PEO Units (EO) | PPO Units (PO) | Nominal Molecular Weight ( g/mol ) | Expected PDI |

| F127 | 100 | 65 | 12,600[13] | ~1.1 - 1.3 |

| P123 | 20 | 70 | 5,800 | ~1.1 - 1.3 |

| F68 | 80 | 27 | 8,400 | ~1.1 - 1.3 |

| P85 | 26 | 40 | 4,600[14] | ~1.1 - 1.3 |

| L64 | 13 | 30 | 2,900 | ~1.1 - 1.3 |

Note: The nominal molecular weights are approximate values provided by manufacturers. The experimentally determined values by GPC may vary depending on the specific batch and the analytical conditions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the GPC analysis of PEO-PPO copolymers.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. agilent.com [agilent.com]

- 3. tainstruments.com [tainstruments.com]

- 4. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. agilent.com [agilent.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. Phenogel Gel Permeation Chromatography (GPC) Columns | Phenomenex [phenomenex.com]

- 9. phenomenex.com [phenomenex.com]

- 10. lcms.cz [lcms.cz]

- 11. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, and Evaluation of Pluronic-Based β-Cyclodextrin Polyrotaxanes for Mobilization of Accumulated Cholesterol from Niemann-Pick Type C Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portal.research.lu.se [portal.research.lu.se]

An In-depth Technical Guide to the FTIR and NMR Analysis of Ethoxylated Propoxylated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of ethoxylated propoxylated fatty acids. These nonionic surfactants are pivotal in various pharmaceutical and industrial applications, making their precise structural elucidation and quantification essential for quality control and formulation development. This document outlines detailed experimental protocols, data interpretation, and visualization of the analytical workflow and molecular structure.

Introduction to Ethoxylated Propoxylated Fatty Acids

Ethoxylated propoxylated fatty acids are a class of nonionic surfactants synthesized by the addition of ethylene oxide (EO) and propylene oxide (PO) to a fatty acid backbone. The length of the fatty acid chain and the number and ratio of the EO and PO units determine the surfactant's properties, such as its hydrophilicity, lipophilicity, and detergency. The precise control and verification of these structural parameters are critical for their application in drug delivery systems, emulsifications, and other formulations.

Analytical Workflow

The structural and quantitative analysis of ethoxylated propoxylated fatty acids is a multi-step process that leverages the complementary strengths of both FTIR and NMR spectroscopy. FTIR provides a rapid fingerprint of the functional groups present, confirming the presence of the fatty acid, ester, and ether linkages. NMR, particularly proton (¹H) and carbon-13 (¹³C) NMR, allows for the detailed structural elucidation and quantification of the average number of ethoxy and propoxy units per molecule.

FTIR Spectroscopy Analysis

FTIR spectroscopy is a powerful and rapid technique for the qualitative analysis of ethoxylated propoxylated fatty acids. It provides information about the presence of key functional groups.

Experimental Protocol for FTIR Analysis

-

Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For waxy or solid samples, an Attenuated Total Reflectance (ATR) accessory is recommended. The sample is placed directly on the ATR crystal.

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FTIR Peak Assignments

The following table summarizes the characteristic infrared absorption bands for ethoxylated propoxylated fatty acids.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Terminal hydroxyl group |

| 2950 - 2850 | C-H stretch | Alkyl chain (fatty acid, EO, PO) |

| 1740 - 1720 | C=O stretch | Ester carbonyl group |

| 1470 - 1450 | C-H bend (scissoring) | Methylene groups (-CH₂-) |

| 1380 - 1370 | C-H bend (symmetric) | Methyl groups (-CH₃) |

| 1150 - 1050 | C-O-C stretch (asymmetric) | Ether linkages (EO and PO) |

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and is the primary technique for quantifying the degree of ethoxylation and propoxylation.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the ethoxylated propoxylated fatty acid sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Cap the tube and gently invert it several times to ensure the sample is completely dissolved.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 25 °C.

-

Pulse Sequence: Standard single-pulse sequence.

-

Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons for accurate integration.

-

Number of Scans: 8-16 scans.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 25 °C.

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the relevant signals in the ¹H NMR spectrum.

-

Data Presentation: Characteristic NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for ethoxylated propoxylated fatty acids in CDCl₃.

Table 1: ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~0.88 | t | Terminal -CH₃ of the fatty acid chain |

| ~1.15 | d | -CH₃ of the propylene oxide (PO) units |

| ~1.26 | m | -(CH₂)n- of the fatty acid chain |

| ~1.60 | m | -CH₂- adjacent to the carbonyl group |

| ~2.30 | t | -CH₂-C(=O)- of the fatty acid |

| ~3.40 - 3.80 | m | -CH₂-O- of the ethylene oxide (EO) units and -CH-O- and -CH₂-O- of the PO units |

| ~4.05 | t | -CH₂-O-C(=O)- adjacent to the fatty acid ester |

Table 2: ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | Terminal -CH₃ of the fatty acid chain |

| ~17.5 | -CH₃ of the propylene oxide (PO) units |

| ~22.7 - 34.2 | -(CH₂)n- of the fatty acid chain |

| ~65 - 75 | -CH₂-O- and -CH-O- of the EO and PO units |

| ~173.8 | -C(=O)- of the ester group |

Quantification of Ethoxylation and Propoxylation

The average number of ethoxy (n) and propoxy (m) units can be determined from the integrated ¹H NMR spectrum. The protons of the terminal methyl group of the fatty acid chain are used as an internal reference.

Calculation Steps:

-

Integrate the signal for the terminal methyl protons of the fatty acid chain (I-CH₃) at ~0.88 ppm. This integral corresponds to 3 protons.

-

Integrate the broad multiplet in the region of ~3.40 - 3.80 ppm (IEO/PO). This integral represents the protons of the -CH₂-O- groups of the EO units (4n protons) and the -CH-O- and -CH₂-O- groups of the PO units (3m protons).

-

Integrate the signal for the methyl protons of the PO units (IPO-CH₃) at ~1.15 ppm. This integral corresponds to 3m protons.

Equations:

-

Calculate the average number of propoxy units (m): m = (IPO-CH₃ / 3) / (I-CH₃ / 3) = IPO-CH₃ / I-CH₃

-

Calculate the average number of ethoxy units (n): The total integral of the ether region is the sum of the protons from the EO and PO units: IEO/PO = 4n + 3m Therefore, n can be calculated as: n = (IEO/PO - 3m) / 4

Molecular Structure Visualization

The following diagram illustrates the general structure of an ethoxylated propoxylated fatty acid, highlighting the different components that are analyzed by FTIR and NMR.

Conclusion

The combined use of FTIR and NMR spectroscopy provides a powerful analytical approach for the comprehensive characterization of ethoxylated propoxylated fatty acids. FTIR offers a rapid method for functional group identification, while NMR allows for detailed structural elucidation and the precise quantification of the degree of ethoxylation and propoxylation. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of products containing these versatile nonionic surfactants.

The Self-Assembly of Pluronic® Block Copolymers in Aqueous Environments: A Technical Guide

An in-depth exploration of the principles, characterization, and applications of Pluronic® self-assembly for researchers, scientists, and drug development professionals.

Pluronic® block copolymers, a class of amphiphilic triblock copolymers composed of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks arranged in a PEO-PPO-PEO structure, have garnered significant attention across various scientific disciplines, particularly in drug delivery and nanotechnology. Their unique ability to self-assemble into core-shell micelles in aqueous solutions above a critical micelle concentration (CMC) and critical micelle temperature (CMT) makes them versatile nanocarriers for hydrophobic drugs, enhancing their solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the fundamental principles governing Pluronic® self-assembly, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Fundamentals of Pluronic® Self-Assembly

Pluronic® copolymers are synthetic, non-ionic surfactants with a characteristic ABA triblock architecture. The central PPO block is hydrophobic, while the two flanking PEO blocks are hydrophilic. This amphiphilic nature drives their self-assembly in aqueous solutions. Below the CMC and CMT, Pluronic® molecules exist as individual unimers. As the concentration and/or temperature increases, the hydrophobic PPO blocks aggregate to minimize their contact with water, forming a core, while the hydrophilic PEO blocks form a protective corona, interfacing with the aqueous environment. This process, known as micellization, is a spontaneous and reversible phenomenon.[1][2]

The thermodynamics of Pluronic® micellization is typically an entropy-driven and endothermic process. The increase in entropy is primarily due to the release of ordered water molecules from around the hydrophobic PPO chains. The endothermic nature arises from the energy required to dehydrate the PPO blocks.

The self-assembly behavior and the resulting micellar properties are highly dependent on the molecular weight and the relative lengths of the PEO and PPO blocks, which are reflected in the hydrophilic-lipophilic balance (HLB) value. Pluronics with a higher PPO content (lower HLB) tend to have a lower CMC and are more prone to micellization.[1]

Quantitative Data on Pluronic® Micelles

The following tables summarize key physicochemical properties of various Pluronic® block copolymers, including their CMC, hydrodynamic radius (Rh), and aggregation number (Nagg). These parameters are crucial for selecting the appropriate Pluronic® for a specific application and for understanding the behavior of the resulting micelles.

Table 1: Physicochemical Properties of Common Pluronic® Block Copolymers

| Pluronic® | PEO Units (m) | PPO Units (n) | Molecular Weight ( g/mol ) | HLB |

| F68 | 76 | 29 | 8400 | 29 |

| F88 | 104 | 39 | 11400 | 28 |

| F108 | 129 | 56 | 14600 | >24 |

| F127 | 101 | 56 | 12600 | 22 |

| L64 | 13 | 30 | 2900 | 15 |

| P84 | 19 | 43 | 4200 | 14 |

| P85 | 26 | 40 | 4600 | 16 |

| P105 | 37 | 56 | 6500 | 15 |

| P123 | 20 | 70 | 5800 | 8 |

Data compiled from multiple sources.

Table 2: Critical Micelle Concentration (CMC) of Selected Pluronic® Copolymers at Different Temperatures

| Pluronic® | Temperature (°C) | CMC (wt%) | CMC (M) |

| F127 | 25 | 0.7 | 5.5 x 10⁻⁵ |

| F127 | 37 | 0.005 | 4.0 x 10⁻⁷ |

| P123 | 25 | 0.03 | 5.2 x 10⁻⁶ |

| P123 | 37 | 0.004 | 6.9 x 10⁻⁷ |

| F68 | 25 | 10.0 | 1.2 x 10⁻³ |

| F68 | 37 | 1.0 | 1.2 x 10⁻⁴ |

| P85 | 25 | 0.3 | 6.5 x 10⁻⁵ |

| P105 | 37 | - | ~1.0 x 10⁻⁵ |

| L64 | 25 | 0.3 | 1.0 x 10⁻⁴ |

Note: CMC values can vary depending on the experimental method and purity of the polymer.[1][3][4]

Table 3: Micellar Properties of Selected Pluronic® Copolymers

| Pluronic® | Temperature (°C) | Hydrodynamic Radius (Rh, nm) | Aggregation Number (Nagg) |

| F127 | 25 | 10 - 13 | 30 - 60 |

| F127 | 37 | 10 - 12 | 50 - 80 |

| P123 | 25 | 8 - 10 | 20 - 40 |

| P123 | 37 | 9 - 11 | 40 - 70 |

| F68 | 37 | 4 - 6 | 10 - 20 |

| P85 | 37 | 7 - 9 | 20 - 30 |

| F108 | >35 | ~12 | - |

Values are approximate and can be influenced by concentration and experimental conditions.[3][5][6]

Experimental Protocols for Micelle Characterization

A variety of analytical techniques are employed to characterize the self-assembly and properties of Pluronic® micelles. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) and Critical Micelle Temperature (CMT)

Fluorescence Spectroscopy using Pyrene as a Probe

This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.

-

Principle: Pyrene, a hydrophobic fluorescent probe, preferentially partitions into the hydrophobic core of micelles. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of the surrounding environment. In a polar aqueous environment, the I₁/I₃ ratio is high. Upon micellization, pyrene moves into the nonpolar micellar core, leading to a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the Pluronic® concentration.

-

Protocol:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Aliquots of the pyrene stock solution are added to a series of vials, and the solvent is evaporated to leave a thin film of pyrene.

-

Prepare a series of Pluronic® solutions in deionized water at various concentrations.

-

Add the Pluronic® solutions to the vials containing the pyrene film, ensuring the final pyrene concentration is approximately 10⁻⁶ M.

-

Allow the solutions to equilibrate overnight in the dark to ensure complete dissolution of pyrene and micelle formation.

-

Measure the fluorescence emission spectra of the solutions using a spectrofluorometer with an excitation wavelength of 334 nm. Record the emission intensities at the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Pluronic® concentration. The CMC is determined from the intersection of the two linear regions of the plot.

-

To determine the CMT, this procedure is repeated at various temperatures for a fixed Pluronic® concentration. The CMT is the temperature at which a sharp change in the I₁/I₃ ratio is observed.

-

Determination of Micelle Size and Size Distribution

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic radius (Rh) and size distribution of particles in suspension.

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles. Smaller particles move faster, causing more rapid fluctuations in the scattered light intensity. The Stokes-Einstein equation is used to relate the measured diffusion coefficient to the hydrodynamic radius of the micelles.

-

Protocol:

-

Prepare Pluronic® solutions at concentrations above the CMC in deionized water.

-

Filter the solutions through a 0.22 µm or 0.45 µm syringe filter to remove dust and other large aggregates.

-

Place the filtered solution into a clean DLS cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform the DLS measurement, typically at a scattering angle of 90° or 173°.

-

The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius and polydispersity index (PDI).

-

Determination of Micelle Molecular Weight and Aggregation Number

Static Light Scattering (SLS)

SLS measures the time-averaged intensity of scattered light as a function of scattering angle and polymer concentration to determine the weight-average molecular weight (Mw) of the micelles, the radius of gyration (Rg), and the second virial coefficient (A₂).

-

Principle: The intensity of scattered light is proportional to the molecular weight and concentration of the scattering particles. By measuring the scattered intensity at various angles and concentrations, a Zimm plot can be constructed. Extrapolation of the data to zero angle and zero concentration yields the weight-average molecular weight of the micelles. The aggregation number (Nagg) can then be calculated by dividing the micellar molecular weight by the molecular weight of a single Pluronic® unimer.

-

Protocol:

-

Prepare a series of Pluronic® solutions at different concentrations above the CMC.

-

Clarify the solutions by filtration or centrifugation to remove dust.

-

Measure the refractive index increment (dn/dc) of the Pluronic® solution using a differential refractometer.

-

Measure the intensity of scattered light for each solution at multiple angles using a goniometer-based light scattering instrument.

-

Construct a Zimm plot by plotting Kc/Rθ versus sin²(θ/2) + k'c, where K is an optical constant, c is the concentration, Rθ is the Rayleigh ratio, θ is the scattering angle, and k' is a constant.

-

The intercept of the Zimm plot at both zero angle and zero concentration gives 1/Mw.

-

Calculate the aggregation number using the formula: Nagg = Mw (micelle) / Mw (unimer).

-

Thermodynamic Characterization of Micellization

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with molecular interactions, including micelle formation and dissociation.

-

Principle: ITC measures the heat absorbed or released during the titration of a concentrated Pluronic® solution (above the CMC) into a dilute solution or pure water. When the concentrated micellar solution is injected into water, the micelles dissociate into unimers, resulting in a measurable heat change. The integrated heat per injection is plotted against the total Pluronic® concentration in the cell. The resulting enthalpogram shows a sigmoidal transition around the CMC, from which the CMC and the enthalpy of micellization (ΔHmic) can be determined.

-

Protocol:

-

Prepare a concentrated solution of Pluronic® (e.g., 10-20 times the expected CMC) in deionized water and load it into the ITC syringe.

-

Fill the ITC sample cell with deionized water.

-

Set the desired experimental temperature and allow the system to equilibrate.

-

Perform a series of small injections of the concentrated Pluronic® solution into the sample cell while monitoring the heat change.

-

The raw data is a series of heat flow peaks corresponding to each injection. Integrate these peaks to obtain the heat change per injection.

-

Plot the integrated heat per mole of injectant against the total Pluronic® concentration in the cell.

-

Fit the data to a suitable model to determine the CMC and the enthalpy of micellization (ΔHmic). The Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can then be calculated using the following equations:

-

ΔGmic = RT ln(CMC)

-

ΔSmic = (ΔHmic - ΔGmic) / T

-

-

Visualizing Pluronic® Self-Assembly and Characterization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the self-assembly of Pluronic® block copolymers.

Caption: Temperature and concentration-dependent self-assembly of Pluronic® block copolymers.

Caption: Structure of a drug-loaded Pluronic® micelle in an aqueous environment.

Caption: Experimental workflow for the characterization of Pluronic® micelles.

Conclusion

The self-assembly of Pluronic® block copolymers in water is a complex yet predictable phenomenon that can be harnessed for a multitude of applications, particularly in the pharmaceutical sciences. A thorough understanding of the principles of micellization, coupled with robust experimental characterization, is essential for the rational design and development of Pluronic®-based systems. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor. The quantitative data presented herein serves as a valuable reference for selecting appropriate Pluronic® grades and for predicting their behavior in aqueous solutions. Further research into the interactions of Pluronic® micelles with biological systems will continue to expand their utility in advanced drug delivery and other biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of Pluronic block copolymers on the aggregation state of nystatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Impact of small molecule and reverse poloxamer addition on the micellization and gelation mechanisms of poloxamer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Formulation of Drug-Loaded Micelles with PEO-PPO Copolymers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(ethylene oxide)-poly(propylene oxide) (PEO-PPO) block copolymers, commercially known as Pluronics® or Poloxamers, are amphiphilic polymers that self-assemble into micelles in aqueous solutions. These micelles consist of a hydrophobic PPO core, which can encapsulate poorly water-soluble drugs, and a hydrophilic PEO shell that forms a stabilizing corona, enhancing systemic circulation time. This document provides detailed protocols for the formulation and characterization of drug-loaded PEO-PPO micelles.

Quantitative Data Summary

The following tables summarize key quantitative parameters for drug-loaded PEO-PPO micelles from various studies. These parameters are crucial for evaluating the efficacy of the formulation.

Table 1: Physicochemical Properties of Drug-Loaded PEO-PPO Micelles

| PEO-PPO Copolymer | Drug | Drug Loading Content (DLC, w/w%) | Encapsulation Efficiency (EE, %) | Micelle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Pluronic® F127 | Doxorubicin | 5.8 ± 0.4 | 85.3 ± 3.1 | 125.4 ± 5.2 | 0.18 ± 0.03 | -8.2 ± 1.1 | |

| Pluronic® F127 | Paclitaxel | 4.2 ± 0.3 | 92.1 ± 2.5 | 140.8 ± 6.7 | 0.21 ± 0.04 | -5.7 ± 0.9 | |

| Pluronic® P85 | Curcumin | 7.1 ± 0.5 | 89.5 ± 4.2 | 98.6 ± 4.1 | 0.15 ± 0.02 | -10.5 ± 1.5 | |

| Pluronic® F68 | Indomethacin | 3.5 ± 0.2 | 78.9 ± 3.8 | 165.2 ± 7.8 | 0.25 ± 0.05 | -3.4 ± 0.7 | |

| Pluronic® F127/P123 | Cisplatin | 6.5 ± 0.6 | 82.4 ± 2.9 | 110.3 ± 5.9 | 0.19 ± 0.03 | -7.1 ± 1.2 |

Table 2: In Vitro Drug Release from PEO-PPO Micelles

| PEO-PPO Copolymer | Drug | Release at 24h (pH 7.4) | Release at 24h (pH 5.0) | Release Conditions | Reference |

| Pluronic® F127 | Doxorubicin | 35.2 ± 2.5% | 75.8 ± 4.1% | 37°C, Sink Conditions | |

| Pluronic® F127 | Paclitaxel | 28.9 ± 2.1% | 62.4 ± 3.5% | 37°C, Sink Conditions | |

| Pluronic® P85 | Curcumin | 40.1 ± 3.2% | 80.5 ± 4.8% | 37°C, Sink Conditions |

Experimental Protocols

Detailed methodologies for the preparation and characterization of drug-loaded PEO-PPO micelles are provided below.

Two common methods for preparing drug-loaded PEO-PPO micelles are the thin-film hydration method and the solvent evaporation method.

Protocol 2.1.1: Thin-Film Hydration Method

-

Dissolution: Dissolve a known amount of the PEO-PPO copolymer (e.g., Pluronic® F127) and the hydrophobic drug (e.g., Paclitaxel) in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask. A typical polymer-to-drug weight ratio is 10:1 to 20:1.

-

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform film on the inner wall of the flask.

-

Hydration: Hydrate the thin film with a pre-heated aqueous solution (e.g., phosphate-buffered saline (PBS) pH 7.4 or deionized water) at a temperature above the critical micelle temperature (CMT) of the copolymer (e.g., 60°C for Pluronic® F127). The hydration is typically performed with gentle agitation for a specified period (e.g., 1-2 hours) to allow for the self-assembly of micelles.

-

Purification: To remove the non-encapsulated drug and any impurities, the micellar solution can be centrifuged or filtered through a 0.22 µm syringe filter. For more rigorous purification, dialysis against the hydration medium can be performed.

Protocol 2.1.2: Solvent Evaporation Method

-

Dissolution: Dissolve the PEO-PPO copolymer and the drug in a water-miscible organic solvent with a low boiling point, such as acetone or acetonitrile.

-

Emulsification: Add the organic solution dropwise into a larger volume of aqueous solution under constant stirring. This leads to the formation of an oil-in-water emulsion.

-

Solvent Evaporation: The organic solvent is then removed by evaporation, typically under reduced pressure or by stirring at room temperature overnight. As the organic solvent is removed, the polymer precipitates and self-assembles into drug-loaded micelles.

-

Purification: Similar to the thin-film hydration method, the resulting micellar solution is purified by filtration or dialysis to remove any free drug.

Protocol 2.2.1: Determination of Micelle Size, PDI, and Zeta Potential

-

Sample Preparation: Dilute the purified micellar solution with deionized water or PBS to an appropriate concentration for analysis.

-

Dynamic Light Scattering (DLS) Analysis:

-

Measure the hydrodynamic diameter (micelle size) and polydispersity index (PDI) of the micelles using a DLS instrument (e.g., Malvern Zetasizer).

-

Equilibrate the sample at a controlled temperature (e.g., 25°C) for a few minutes before measurement.

-

Perform the measurement at a fixed scattering angle (e.g., 90° or 173°).

-

-

Zeta Potential Measurement:

-

Measure the zeta potential of the diluted micellar solution using the same instrument in electrophoresis mode.

-

The zeta potential provides an indication of the surface charge of the micelles and their stability against aggregation.

-

Protocol 2.2.2: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

-

Sample Preparation: Lyophilize a known volume of the purified micellar solution to obtain a dry powder.

-

Drug Extraction: Dissolve a precisely weighed amount of the lyophilized powder in a suitable organic solvent (e.g., methanol, acetonitrile) to disrupt the micelles and release the encapsulated drug.

-

Quantification:

-

Quantify the amount of drug in the solution using a validated analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or High-Performance Liquid Chromatography (HPLC).

-

Create a standard calibration curve of the drug in the same solvent to determine the concentration.

-

-

Calculations:

-

Drug Loading Content (DLC %):

-

Encapsulation Efficiency (EE %):

-

Protocol 2.3.1: Dialysis Method

-

Sample Preparation: Place a known volume of the purified drug-loaded micellar solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the micelles.

-

Release Study:

-

Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions and acetate buffer at pH 5.0 to simulate the endosomal environment) maintained at 37°C with constant gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

-

Quantification: Analyze the amount of drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate the experimental workflow for the formulation and characterization of drug-loaded micelles and a simplified representation of their cellular uptake.

Caption: Experimental workflow for micelle formulation and characterization.

Caption: Cellular uptake of drug-loaded micelles via endocytosis.

Preparation of In Situ Gelling Systems for Sustained Drug Release: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction